alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate
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Overview
Description
alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate is a complex organic compound with a unique structure that includes multiple acetoxy groups and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate typically involves multiple steps. One common method starts with the protection of hydroxyl groups using acetic anhydride to form acetoxy groups. The phthalimide moiety can be introduced through a nucleophilic substitution reaction involving phthalic anhydride and an appropriate nucleophile. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes or receptors. The phthalimide moiety can interact with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity or the disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl acetate: This compound shares a similar backbone but lacks the phthalimide moiety, resulting in different chemical properties and biological activities.
[(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4-diol]: Another structurally related compound with different functional groups, leading to distinct reactivity and applications.
Uniqueness
alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate is unique due to the presence of both acetoxy and phthalimide groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXJAHFLYZUOPT-UGVAJALESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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